molecular formula C14H16N2O B14437913 (3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile CAS No. 78759-36-1

(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile

Cat. No.: B14437913
CAS No.: 78759-36-1
M. Wt: 228.29 g/mol
InChI Key: KVWQMTOVIKHODG-NWDGAFQWSA-N
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Description

(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

The synthesis of (3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Incorporation of the Phenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.

    Addition of the Carbonitrile Group: This step typically involves nucleophilic substitution reactions using cyanide sources.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium azide or amines.

    Hydrolysis: Acidic or basic hydrolysis can convert the carbonitrile group to a carboxylic acid or amide.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile can be compared with other azetidine derivatives, such as:

    (3R,4S)-1-tert-butyl-2-oxo-4-(3,5-difluorophenyl)azetidine-3-carbonitrile: This compound has similar structural features but includes fluorine atoms, which can enhance its biological activity and stability.

    (3R,4S)-1-tert-butyl-2-oxo-4-(4-methoxyphenyl)azetidine-3-carbonitrile: The presence of a methoxy group can alter the compound’s electronic properties and reactivity.

    (3R,4S)-1-tert-butyl-2-oxo-4-(2,4,5-trifluorophenyl)azetidine-3-carbonitrile: The trifluoromethyl group can significantly impact the compound’s lipophilicity and metabolic stability

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

CAS No.

78759-36-1

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile

InChI

InChI=1S/C14H16N2O/c1-14(2,3)16-12(11(9-15)13(16)17)10-7-5-4-6-8-10/h4-8,11-12H,1-3H3/t11-,12+/m0/s1

InChI Key

KVWQMTOVIKHODG-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)N1[C@@H]([C@@H](C1=O)C#N)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)N1C(C(C1=O)C#N)C2=CC=CC=C2

Origin of Product

United States

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